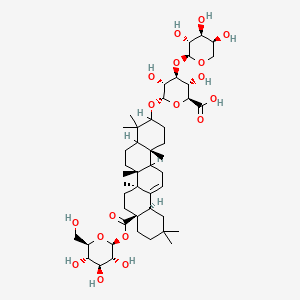![molecular formula C7H10N2O2 B1207160 (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 97011-16-0](/img/structure/B1207160.png)
(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Descripción general
Descripción
(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a natural product found in Suberites domuncula, Coffea arabica, and other organisms with data available.
Aplicaciones Científicas De Investigación
Marine and Microbial Compounds
The compound (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been identified in various marine and microbial sources. For instance, a study found it in the ethanol extract of marine red alga Symphyocladia latiuscula, highlighting its occurrence in marine organisms (Xu et al., 2012). Another research isolated similar compounds from the actinobacterium Streptomyces sp., revealing the presence of this compound in microbial life forms (Sobolevskaya et al., 2008).
Algicidal Properties
(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been shown to possess algicidal properties. A study demonstrated its effectiveness against Microcystis aeruginosa, a type of freshwater algae, suggesting its potential use in controlling algal blooms (Li et al., 2014).
Anti-Cancer Activities
This compound has also been explored for its anti-cancer potential. Research involving Streptomyces akiyoshiensis indicated that a variant of this compound exhibited significant anti-cancer properties against MCF-7 breast cancer cells (Rajivgandhi et al., 2020).
Antibiofilm Effects
The antibiofilm capabilities of (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione have been studied, particularly its effectiveness against Gram-negative bacteria causing urinary tract infections. It has shown potential in inhibiting biofilm formation and reducing the viability of preformed biofilms (Rajivgandhi et al., 2018).
Synthesis and Chemical Analysis
There is ongoing research into the synthesis and structural analysis of (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its derivatives. This includes studies on their synthesis pathways, molecular identification, and potential applications in various fields like medicinal chemistry (Herold et al., 2007), (Singh et al., 2022).
Bioactivity Studies
Bioactivity studies have been conducted to evaluate the effects of this compound on biological systems, including its hemolytic activity, cytotoxicity, and genotoxicity. These studies provide insights into its safety profile and therapeutic potential (Kannabiran, 2016).
Propiedades
IUPAC Name |
(8aS)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOHLURDBZHNGG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)NCC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60914215 | |
| Record name | 1-Hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60914215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
CAS RN |
97011-16-0 | |
| Record name | Cyclo(prolylglycyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097011160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(prolylglycyl) | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04541 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60914215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLO(PROLYLGLYCYL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7O69J5F2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-2,6-dimethyl-5-methylideneheptanethioate](/img/structure/B1207081.png)







![5-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(5-hydroxy-3,3-dimethyl-5-oxo-pentanoyl)oxy-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methoxy]-3,3-dimethyl-5-oxo-pentanoic acid](/img/structure/B1207092.png)


